REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C1([C:21]2[C:33]3[NH:32][C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[C:25]=3[CH:24]=[C:23](B(O)O)[CH:22]=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(COC)OC>[C:2]1([N:6]2[C:5]3[CH:4]=[CH:3][C:2]([C:23]4[CH:22]=[CH:21][C:33]5[NH:32][C:31]6[C:26]([C:25]=5[CH:24]=4)=[CH:27][CH:28]=[CH:29][CH:30]=6)=[CH:14][C:13]=3[C:12]3[C:7]2=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:3]=[CH:4][CH:5]=[CH:13][CH:14]=1 |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2NC3=CC=CC=C3C2C1
|
Name
|
phenylcarbazole-3-boronic acid
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=CC=2C3=CC=CC=C3NC12)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
366 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
CC1=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of toluene
|
Type
|
WASH
|
Details
|
The organic layer was washed with 100 ml of water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CONCENTRATION
|
Details
|
The resultant concentrate
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=1C=CC=2NC3=CC=CC=C3C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |